N-(2-hydroxycyclobutyl)quinoline-2-carboxamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, which includes “N-(2-hydroxycyclobutyl)quinoline-2-carboxamide”, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
Labeling and Evaluation of Quinoline Derivatives for Imaging
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds exhibit high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Polymorphic Modifications in Drug Development
The study of polymorphic modifications of quinoline derivatives has been significant in drug development, offering insights into the crystal packing and molecular interactions that can influence the drug's bioavailability and stability (Shishkina et al., 2018).
Investigating Biological Activity for Antimicrobial and Antitumor Applications
Quinoline-2-carboxamides have been tested for their activity related to the inhibition of photosynthetic electron transport and their antimycobacterial properties. Certain derivatives have shown higher activity against Mycobacterium tuberculosis than standard treatments, with minimal toxicity against human cells, indicating their potential in antimicrobial therapy (Goněc et al., 2012).
Novel CFTR Potentiator for Cystic Fibrosis Treatment
Quinolinone-3-carboxamide derivatives have been identified as potent and orally bioavailable CFTR potentiators. These compounds, including VX-770 (ivacaftor), have been approved for treating CF patients with specific mutations, demonstrating the therapeutic potential of quinoline derivatives in genetic disorders (Hadida et al., 2014).
Corrosion Inhibitors
Quinoline derivatives have also been explored as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective in protecting metals against corrosion, particularly in acidic environments (Verma et al., 2020).
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-7-11(13)16-14(18)12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11,13,17H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNQFRQYPBSQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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